molecular formula C11H14BrN3O B1417262 N-(5-bromopyridin-2-yl)piperidine-3-carboxamide CAS No. 1152558-60-5

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B1417262
CAS No.: 1152558-60-5
M. Wt: 284.15 g/mol
InChI Key: LURZDHQDKHLCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide typically involves the reaction of 5-bromopyridine-2-amine with piperidine-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-bromopyridin-2-yl)piperidine-3-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It is investigated for its activity against certain diseases and conditions, including its role as an inhibitor or modulator of specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-(5-bromopyridin-2-yl)piperidine-4-carboxamide
  • N-(5-bromopyridin-2-yl)piperidine-2-carboxamide
  • N-(5-chloropyridin-2-yl)piperidine-3-carboxamide

Uniqueness: N-(5-bromopyridin-2-yl)piperidine-3-carboxamide is unique due to the specific position of the bromine atom on the pyridine ring and the carboxamide group on the piperidine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h3-4,7-8,13H,1-2,5-6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURZDHQDKHLCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.